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Compound of Interest

Compound Name: SHP394

Cat. No.: B15578153

SHP394 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of SHP394, a
selective allosteric inhibitor of SHP2.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of SHP3947?

Al: SHP394 is reported to be a highly selective, orally active allosteric inhibitor of SHP2.[1]
One study indicated that SHP394 showed no significant off-target activity when screened
against a panel of ion channels, kinases, and G-protein coupled receptors (GPCRS).

Q2: Does SHP394 inhibit other protein tyrosine phosphatases (PTPs) like SHP1 or PTP1B?

A2: The high homology in the catalytic sites of protein tyrosine phosphatases makes achieving
selectivity a challenge for active-site inhibitors.[2] However, allosteric inhibitors like SHP394
bind to a unique pocket, which generally confers higher selectivity. While specific inhibitory
concentrations for SHP394 against SHP1 and PTP1B are not detailed in the available
literature, for the well-characterized allosteric inhibitor SHP099, no detectable activity was
observed against a panel of 21 phosphatases, including SHP1.[3] This suggests that allosteric
inhibitors as a class are highly selective for SHP2 over other phosphatases.

Q3: Are there any known non-kinase, off-target effects of SHP394?
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A3: Recent studies have revealed a potential class-wide off-target effect for allosteric SHP2
inhibitors.[4][5][6] These compounds can accumulate in lysosomes and inhibit autophagic flux
in a manner that is independent of their SHP2 inhibitory activity.[4][5][6] This effect has been
demonstrated for other allosteric SHP2 inhibitors like SHP099 and IACS-13909.[4] While
SHP394 has not been explicitly named in these studies, its chemical properties may also lead
to this off-target activity. Researchers should be aware of this potential confounding factor in
their experiments.

Q4: How does the on-target inhibition of SHP2 by SHP394 affect cell signaling?

A4: SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKS).
[1] It positively regulates the RAS/MAPK signaling pathway.[3] By binding to an allosteric
pocket, SHP394 stabilizes SHP2 in an auto-inhibited conformation, preventing its activation.[7]
This leads to the blockage of downstream signaling, primarily the ERK1/2 and AKT pathways,
which are involved in cell growth and survival.[1]
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Observed Issue Potential Cause & Troubleshooting Steps

1. On-Target Effect: Potent inhibition of SHP2 in
highly dependent cell lines can lead to strong
anti-proliferative effects. Confirm the SHP2
dependency of your cell model. 2. Off-Target
Autophagy Inhibition: As a potential
lysosomotropic agent, SHP394 may induce cell
Unexpected Cell Toxicity or Reduced Viability death through the inhibition of autophagy,
independent of SHP2.[4][5] « Action: Test for
autophagy inhibition by monitoring LC3-11/1 ratio
and p62 levels via Western blot. Compare
results in SHP2 wild-type vs.
knockout/knockdown cells to distinguish on-

target from off-target effects.

1. Off-Target Autophagy Inhibition: The
observed phenotype might be a consequence of
impaired autophagy rather than direct SHP2
inhibition.[4][5][6] * Action: Use a negative

Results Contradict Known SHP2 Functions control compound with similar chemical
properties but no SHP2 inhibitory activity.
Concurrently, use genetic approaches (e.g.,
SiRNA/shRNA against PTPN11) to validate that
the phenotype is specific to SHP2 loss-of-

function.
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1. SHP2 Dependency: The potency of SHP394
is directly correlated with the cell line's
dependence on SHP2 signaling for survival and
proliferation. 2. Autophagy Dependency: The
contribution of the off-target autophagy inhibition
Variability in Potency (IC50) Across Different to the overall anti-proliferative effect can vary
Cell Lines between cell lines depending on their basal level
of autophagic flux.[4] « Action: Characterize
the SHP2 and autophagy dependency of your
cell lines. Correlate the IC50 values with the
expression levels of key proteins in both

pathways.

Data Presentation

Table 1: Selectivity Profile of SHP394 and a Related Allosteric Inhibitor
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Compound Target IC50 Target Class Notes
Potent on-target
SHP394 SHP2 23 nM Phosphatase o
activity.
Low activity
hERG >30 uM lon Channel against hERG
channel.
o Highly selective
) No significant )
Kinase Panel o Kinases over a panel of
activity _
kinases.
o Highly selective
No significant
GPCR Panel o Receptors over a panel of
activity
GPCRs.
Reference
SHP099 SHP2 70 nM Phosphatase allosteric
inhibitor.
Demonstrates
high selectivity
No detectable
SHP1 o Phosphatase over the closely
activity
related SHP1
phosphatase.
Demonstrates
No detectable ] o
PTP1B Phosphatase high selectivity

activity

over PTP1B.

Note: Direct comparative IC50 values for SHP394 against SHP1 and PTP1B are not readily

available in the reviewed literature. Data for the structurally related allosteric inhibitor SHP099

is provided as a reference for the high selectivity typically observed with this class of inhibitors.

Mandatory Visualizations
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Caption: SHP2 signaling pathway and the inhibitory action of SHP394.
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Caption: Experimental workflow for a KINOMEscan competition binding assay.

Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan® Assay)

This protocol outlines a competitive binding assay to determine the selectivity of a compound
against a large panel of kinases.

Principle: The assay quantitatively measures the ability of a test compound to compete with an
immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase
bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a unique DNA tag
conjugated to each kinase. A reduction in the amount of bound kinase in the presence of the
test compound indicates binding.

Methodology:

o Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a
biotinylated, active-site-directed ligand to generate the affinity resin. The beads are then
washed to remove any unbound ligand.

e Binding Reaction: The assay is assembled by combining three components in a multi-well
plate:
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o The test compound (e.g., SHP394) at various concentrations.
o A specific DNA-tagged kinase from a library of over 400 kinases.

o The prepared liganded affinity beads.

¢ Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the
binding reaction to reach equilibrium.

e Washing: The beads are washed to remove unbound kinase and test compound.
o Elution: The kinase bound to the beads is eluted.

o Quantification: The concentration of the eluted kinase is measured by gPCR using primers
specific for its DNA tag.

o Data Analysis: The results are typically expressed as a percentage of the DMSO control. A
lower percentage indicates stronger binding of the test compound to the kinase. Dissociation
constants (Kd) can be calculated from an 11-point dose-response curve to quantify the
binding affinity for any identified off-target kinases.

Cellular Target Engagement and Off-Target Identification
(Cellular Thermal Shift Assay - CETSA®)

This protocol describes a method to verify compound binding to its intended target in a cellular
environment and to identify potential off-targets.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of target
proteins. When a compound binds to a protein, the resulting complex is often more resistant to
thermal denaturation. This change in thermal stability can be detected and quantified.

Methodology:

o Cell Treatment: Culture cells of interest and treat them with the test compound (e.g.,
SHP394) at a desired concentration or with a vehicle control (e.g., DMSO). Incubate to allow
for cell penetration and target binding.
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Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of
different temperatures using a thermal cycler for a short period (e.g., 3 minutes). This step
induces denaturation and aggregation of proteins.

Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-
thaw cycles or by using a lysis buffer.

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated,
denatured proteins.

Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble
protein fraction. The amount of the target protein remaining in the soluble fraction is then
guantified.

o For a known target (e.g., SHP2): Use Western blotting with a specific antibody to detect
the amount of soluble SHP2 at each temperature.

o For proteome-wide off-target discovery: Use mass spectrometry to identify and quantify all
proteins remaining in the soluble fraction across the temperature range.

Data Analysis:

o Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the
melting curve to a higher temperature in the compound-treated samples compared to the
control indicates target engagement and stabilization.

o Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat
all samples at a single temperature (chosen from the melt curve). Plot the amount of
soluble protein against the compound concentration to determine an EC50 for target
engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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